ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate is a complex organic compound that features a unique combination of chromene and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, thiophene derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety would yield quinone derivatives, while reduction of the imino group would yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chromene and thiophene moieties can interact with various enzymes and receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes.
Comparison with Similar Compounds
Ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate can be compared with other compounds that contain chromene or thiophene moieties:
Chromene Derivatives: Compounds such as 2H-chromene-3-carbaldehyde share similar structural features but may have different biological activities.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene have similar thiophene rings but lack the chromene moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of chromene and thiophene moieties, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H22N2O5S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 2-[(2-imino-8-methoxychromene-3-carbonyl)amino]-5-propan-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H22N2O5S/c1-5-27-21(25)14-10-16(11(2)3)29-20(14)23-19(24)13-9-12-7-6-8-15(26-4)17(12)28-18(13)22/h6-11,22H,5H2,1-4H3,(H,23,24) |
InChI Key |
HJDPEOFYGDZGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N |
Origin of Product |
United States |
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